What is 2,2,2,4'-Tetrafluoroacetophenone
What is 2,2,2,4'-Tetrafluoroacetophenone
An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2,4'-Tetrafluoroacetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of 2,2,2,4'-Tetrafluoroacetophenone, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and safety information. The strategic incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a key intermediate in drug discovery and development.[1][2]
Chemical and Physical Properties
2,2,2,4'-Tetrafluoroacetophenone, also known as α,α,α,4-tetrafluoroacetophenone, is a ketone that exists as a liquid or a low-melting solid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 655-32-3[3][4] |
| Molecular Formula | C₈H₄F₄O[4] |
| Molecular Weight | 192.11 g/mol [3] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone[4] |
| Synonyms | α,α,α,4-Tetrafluoroacetophenone, p-Fluorotrifluoroacetophenone, 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone[4] |
| InChI | 1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H[3] |
| InChIKey | LUKLMXJAEKXROG-UHFFFAOYSA-N[3] |
| SMILES | Fc1ccc(cc1)C(=O)C(F)(F)F[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White or colorless to light yellow powder to lump to clear liquid[1] |
| Melting Point | 24-27 °C (lit.)[3][5] |
| Boiling Point | 66-67 °C at 34 mmHg (lit.)[3][5] |
| Density | 1.37 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.448 (lit.)[3] |
| Flash Point | 32 °C (89.6 °F) - closed cup |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,2,2,4'-Tetrafluoroacetophenone.
Table 3: Spectroscopic Information
| Spectroscopy | Data |
| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[4] |
| ¹³C NMR | Spectrum available from Wiley-VCH GmbH.[4] |
| IR Spectrum | Data compiled by Coblentz Society, Inc.[6] Available as FTIR and ATR-IR spectra.[4] |
| Mass Spectrometry | Kovats Retention Index, Standard non-polar: 852 (NIST Mass Spectrometry Data Center).[4] |
Synthesis Protocols
The synthesis of 2,2,2,4'-Tetrafluoroacetophenone can be achieved through several synthetic routes. A common and effective method involves the Grignard reaction of a fluorinated phenyl magnesium halide with a trifluoroacetylating agent. Below is a representative experimental protocol adapted from the synthesis of a similar compound, 4'-Bromo-2,2,2-trifluoroacetophenone.[7]
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 2,2,2,4'-Tetrafluoroacetophenone from 1-bromo-4-fluorobenzene and ethyl trifluoroacetate.
Materials:
-
1-bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
n-Butyllithium (alternative for organolithium route)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent (4-Fluorophenylmagnesium Bromide):
-
In a flame-dried round-bottom flask under an inert atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of 1-bromo-4-fluorobenzene in the anhydrous solvent dropwise to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary.
-
Once the reaction starts, add the remaining 1-bromo-4-fluorobenzene solution at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.[8]
-
-
Acylation Reaction:
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF.[9]
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula or dropping funnel, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 15-30 minutes) and then allow it to warm to room temperature gradually.[7]
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to approximately 2 with 1 M hydrochloric acid.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,2,2,4'-Tetrafluoroacetophenone can be further purified by vacuum distillation or column chromatography.
-
Caption: Synthetic workflow for 2,2,2,4'-Tetrafluoroacetophenone.
Applications in Research and Development
2,2,2,4'-Tetrafluoroacetophenone serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.
-
Pharmaceutical Synthesis: The trifluoromethyl and fluoro-phenyl moieties are common in modern pharmaceuticals. This compound is a key precursor for introducing these groups into larger molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
-
Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and stability of pesticides and herbicides.
-
Materials Science: It is used in the development of advanced polymers with improved thermal and chemical resistance.[1]
Safety and Handling
2,2,2,4'-Tetrafluoroacetophenone is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: Hazard Identification and Safety Precautions
| Hazard | Description |
| GHS Pictograms | Flame, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H228: Flammable solid. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type P3 (EN 143) respirator cartridges. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Conclusion
2,2,2,4'-Tetrafluoroacetophenone is a valuable and versatile fluorinated building block with significant applications in drug discovery and materials science. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established organometallic routes. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers and scientists working with this compound. Adherence to strict safety protocols is essential when handling this hazardous material. The continued exploration of the reactivity of 2,2,2,4'-Tetrafluoroacetophenone is expected to lead to the development of novel molecules with enhanced properties and functionalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]
- 4. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]
- 6. 2,2,2,4'-Tetrafluoroacetophenone [webbook.nist.gov]
- 7. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
